molecular formula C7H5NO3 B12969048 5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one

5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one

Cat. No.: B12969048
M. Wt: 151.12 g/mol
InChI Key: YMHPLWDNBVRANG-UHFFFAOYSA-N
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Description

5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one (CAS 944900-67-8) is a high-purity furopyridinone derivative of significant interest in medicinal chemistry and oncology research. This compound is part of a class of furopyridinone derivatives that have demonstrated promising in vitro antitumor activities. Recent scientific investigations have shown that related derivatives exhibit remarkable cytotoxicity against specific cancer cell lines, including KYSE70 and KYSE150 esophageal cancer cells, with one study reporting a potent derivative achieving over 99% inhibition of cell growth . The furopyridinone scaffold is a valuable structural motif in drug discovery, combining a furan ring, known for its efficacy in selectively targeting tumor cells, with a pyridine ring, a privileged structure in many bioactive molecules . Research suggests the mechanism of action for these compounds may involve the inhibition of key enzymatic targets such as METAP2 and EGFR, with the carbonyl group of the pyridone moiety playing a critical role in binding interactions . This makes this compound a versatile and valuable building block for researchers developing novel anticancer agents with novel structural scaffolds. Our product is supplied with a guaranteed purity of 98% . The molecular formula is C7H5NO3 and it has a molecular weight of 151.12 g/mol . This product is intended for research purposes only and is strictly not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydroxy-5H-furo[3,4-b]pyridin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-6-4-2-1-3-8-5(4)7(10)11-6/h1-3,6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHPLWDNBVRANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)OC2O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Hydroxy 5h,7h Furo 3,4 B Pyridin 7 One and Its Analogs

Retrosynthetic Analysis and Key Precursors

The design of synthetic routes towards 5-Hydroxy-5H,7H-furo[3,4-b]pyridin-7-one and its analogs often begins with a retrosynthetic analysis, which logically disconnects the target molecule into simpler, commercially available, or easily synthesizable precursors. This approach reveals key bond formations and strategic intermediates.

Utilization of Pyridinedicarboxylic Acid Derivatives

Pyridinedicarboxylic acids and their derivatives are crucial starting materials for the synthesis of the furo[3,4-b]pyridin-one core. wikipedia.org These precursors already contain the pyridine (B92270) ring and carboxylic acid functionalities, which can be manipulated to form the fused furanone ring.

A notable one-pot method for preparing furo[3,4-b]pyridin-5(7H)-ones starts from 2-bromopyridine-3-carboxylic acid. researchgate.net This process involves the generation of a lithium 2-lithiopyridine-3-carboxylate intermediate by treating the starting material with two molar amounts of butyllithium (B86547). This highly reactive intermediate can then react with various carbonyl compounds. Subsequent treatment with hydrochloric acid facilitates the cyclization to afford the desired furo[3,4-b]pyridin-7-one derivatives in reasonable yields. researchgate.net This strategy highlights the utility of ortho-metalation to functionalize the pyridine ring and set the stage for the annulation of the furanone ring.

The various isomers of pyridinedicarboxylic acid, such as quinolinic acid (2,3-pyridinedicarboxylic acid), lutidinic acid (2,4-pyridinedicarboxylic acid), and cinchomeronic acid (3,4-pyridinedicarboxylic acid), offer a range of starting points for accessing different isomers of furopyridinones. wikipedia.org

Transformations from Pyrrolo[3,4-b]pyridine-5,7(6H)-diones

Another important class of precursors for the synthesis of furo[3,4-b]pyridinone analogs are pyrrolo[3,4-b]pyridine-5,7(6H)-diones. These compounds possess a pre-formed heterocyclic core that can be chemically transformed into the desired furo[3,4-b]pyridinone system. For example, 6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione is a commercially available compound that can serve as a starting point for such transformations. bldpharm.comambeed.com

The synthesis of substituted pyrrolo[3,4-b]pyridin-5-ones has been achieved through multicomponent reactions. For instance, a one-pot cascade process involving an Ugi–3CR/aza Diels-Alder/N-acylation/decarboxylation/dehydration has been utilized to synthesize a series of polysubstituted pyrrolo[3,4-b]pyridin-5-ones. nih.gov These compounds can potentially be converted to furo[3,4-b]pyridinone analogs through further chemical modifications.

Furthermore, a practical one-pot synthetic method for substituted pyrrolo[3,4-b]pyridin-5-ones has been developed from the recyclization of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides in the presence of primary amines. nih.gov This transformation proceeds through a dihydropyrrolone derivative, showcasing a novel rearrangement to access the pyrrolo[3,4-b]pyridine core. nih.gov

Contemporary Synthetic Approaches

Modern organic synthesis emphasizes the development of efficient and environmentally benign methods. One-pot and multicomponent reactions, along with the use of various catalytic systems, have become central to the synthesis of complex molecules like furo[3,4-b]pyridinones.

One-Pot and Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single synthetic operation to form a complex product, incorporating most or all of the atoms of the starting materials. beilstein-journals.org These reactions are characterized by their high atom economy, operational simplicity, and ability to rapidly generate libraries of structurally diverse compounds. beilstein-journals.org

Several MCRs have been developed for the synthesis of fused pyridine systems. acsgcipr.org For example, the Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction of a heterocyclic amidine, an aldehyde, and an isonitrile, is a well-established method for synthesizing imidazofused scaffolds. nih.gov Interestingly, the use of pyridoxal (B1214274) as the aldehyde component can lead to the formation of a furo[2,3-c]pyridine (B168854) skeleton, demonstrating the potential for MCRs to yield unexpected and novel heterocyclic systems. nih.gov

A three-component reaction of an aldehyde, 5-aminopyrazole, and tetronic acid has been used to synthesize furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives. researchgate.net This reaction can be carried out in an ionic liquid without any catalyst, offering an environmentally friendly approach. researchgate.net Similarly, the synthesis of furo[3′,4′:5,6]pyrido[2,3-d]pyrimidine derivatives has been achieved through a three-component reaction of an aldehyde, 2,6-diaminopyrimidine-4(3H)-one, and tetronic acid in water, highlighting the use of green solvents. researchgate.net

The Ugi-Zhu three-component reaction has been employed in a one-pot cascade process to synthesize bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com This sequence involves an initial Ugi-Zhu reaction followed by an aza-Diels-Alder cycloaddition, N-acylation, and aromatization. mdpi.com

Reaction TypeReactantsProductConditionsReference
One-Pot2-Bromopyridine-3-carboxylic acid, Carbonyl compoundFuro[3,4-b]pyridin-5(7H)-onen-BuLi, then HCl researchgate.net
Three-ComponentAldehyde, 5-Aminopyrazole, Tetronic acidFuro[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-oneIonic liquid, no catalyst researchgate.net
Three-ComponentAldehyde, 2,6-Diaminopyrimidine-4(3H)-one, Tetronic acidFuro[3′,4′:5,6]pyrido[2,3-d]pyrimidineWater, Microwave or conventional heating researchgate.net
Ugi-Zhu CascadeAldehyde, Amine, Isocyanide, Maleic anhydridePyrrolo[3,4-b]pyridin-5-oneYtterbium triflate, Toluene, Microwaves mdpi.com

Catalysis in Furo[3,4-b]pyridinone Synthesis (e.g., Acid, Metal, Organocatalysis)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The synthesis of furo[3,4-b]pyridinone and related heterocyclic systems has benefited from the application of various catalytic methods.

Acid Catalysis: Acid catalysts are often employed in condensation and cyclization reactions. The GBB reaction, for instance, is typically acid-catalyzed to facilitate the condensation of the reactants. nih.gov

Metal Catalysis: Metal catalysts are widely used in cross-coupling and annulation reactions. Palladium-catalyzed reactions are particularly prominent in the synthesis of furopyridines. nih.gov For instance, Sonogashira couplings followed by Wacker-type heteroannulations have been used in one-pot syntheses of furopyridines. nih.gov Scandium triflate, a Lewis acid catalyst, has been used to promote the Ugi-Zhu reaction for the synthesis of bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones. mdpi.com Ytterbium triflate has also been effectively used as a catalyst in the synthesis of pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu based multicomponent reaction. mdpi.com

Organocatalysis: Organocatalysts have emerged as a powerful tool in asymmetric synthesis and for promoting reactions under mild conditions. In the synthesis of furo[2,3-d]pyrimidines, base organocatalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been explored. nih.gov

Catalyst TypeCatalystReactionReference
Lewis AcidScandium triflateUgi-Zhu reaction for bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones mdpi.com
Lewis AcidYtterbium triflateUgi-Zhu based MCR for pyrrolo[3,4-b]pyridin-5-ones mdpi.com
Base OrganocatalystDBN, DBU, DABCOSynthesis of furo[2,3-d]pyrimidines nih.gov
Metal CatalystPalladiumSonogashira coupling/Wacker-type heteroannulation for furopyridines nih.gov

Regioselective and Chemoselective Synthesis

Regioselectivity and chemoselectivity are critical considerations in the synthesis of complex molecules with multiple functional groups or reactive sites. The ability to control which part of a molecule reacts is essential for achieving the desired product and avoiding unwanted side reactions.

In the synthesis of substituted furopyridines, controlling the regiochemistry of substitution is crucial. For example, a concise 4-step synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions has been developed for chemoselective cross-coupling reactions. nih.gov This allows for the selective functionalization of the furopyridine core, which is valuable for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov

The synthesis of furo[3,4-e]pyrazolo[3,4-b]pyridine-5(7H)-one derivatives via a three-component reaction of an aldehyde, 5-aminopyrazole, and tetronic acid demonstrates high regioselectivity, leading to the formation of a specific isomer. researchgate.net Similarly, the Ugi-Zhu reaction coupled with a cascade process for the synthesis of bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones also proceeds with a high degree of regioselectivity, affording the desired pyrrolo[3,4-b]pyridin-5-one nucleus. mdpi.com

The selective functionalization of the furopyridine core is a key challenge. In a study on furo[2,3-b]pyridines, it was found that a triflate group could be selectively coupled over a chloro group in a palladium-catalyzed reaction, but the reverse selectivity could not be achieved. nih.gov This highlights the inherent reactivity differences between functional groups and the importance of strategic planning in multistep syntheses.

Research Applications and Future Directions

The furo[3,4-b]pyridinone scaffold is recognized for its potential in medicinal chemistry. For instance, the related furo[3,2-b]pyridine (B1253681) core has been successfully utilized to develop highly selective kinase inhibitors. nih.govsigmaaldrich.com This suggests that 5-Hydroxy-5H,7H-furo[3,4-b]pyridin-7-one and its derivatives could also serve as valuable starting points for the design of novel therapeutic agents. The presence of the hydroxyl group at the 5-position offers a handle for further chemical modification, allowing for the synthesis of a library of related compounds for biological screening.

Future research will likely focus on the development of more efficient and stereoselective synthetic routes to this compound. Furthermore, comprehensive biological evaluation of this compound and its analogues is warranted to explore their potential as modulators of various biological targets.

Advanced Spectroscopic Characterization of 5 Hydroxy 5h,7h Furo 3,4 B Pyridin 7 One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. juniperpublishers.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to assign all proton (¹H) and carbon (¹³C) signals and confirm the regiochemistry of the fused rings.

The complete structural assignment for 5-Hydroxy-5H,7H-furo[3,4-b]pyridin-7-one is achieved through a suite of NMR experiments.

¹H NMR: The 1D proton NMR spectrum is expected to show distinct signals for each unique proton in the molecule. This would include three aromatic protons on the pyridine (B92270) ring, a methine proton at the C5 position (adjacent to the hydroxyl group), the hydroxyl proton itself, and two diastereotopic protons for the methylene (B1212753) group at C7. The exchangeable hydroxyl proton can be confirmed by adding a drop of D₂O to the NMR tube, which would cause its signal to disappear.

¹³C NMR and DEPT: The ¹³C NMR spectrum would reveal seven distinct carbon signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. For this structure, DEPT-90 should show the four methine carbons (three aromatic, one at C5), while DEPT-135 would show the methylene carbon at C7 as a negative signal and the methine carbons as positive signals. The two quaternary carbons (one at the ring junction and the C=O carbon) would be absent in DEPT spectra but visible in the broad-band ¹³C spectrum. rsc.org

2D COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be crucial for establishing the connectivity of the protons on the pyridine ring, showing correlations between adjacent aromatic protons. researchgate.netresearchgate.net

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. researchgate.net It allows for the unambiguous assignment of each carbon signal to its attached proton(s). For example, the proton signal at C5 would show a cross-peak to the C5 carbon signal.

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is vital for piecing together the entire molecular skeleton. researchgate.net Key HMBC correlations would include the correlation from the C5 proton to the C7a quaternary carbon and the C4a quaternary carbon, and from the C7 methylene protons to the C=O carbon (C7) and the C5 carbon, confirming the fusion of the furanone and pyridine rings.

The chemical shifts (δ) of the ¹H and ¹³C nuclei are highly sensitive to their local electronic environment, providing valuable information about the effects of adjacent functional groups.

The protons on the pyridine ring are expected to resonate in the aromatic region (δ 7.0–8.5 ppm). The presence of the electron-withdrawing lactone functionality fused to the ring would influence these shifts. The proton at C5, being a methine attached to both an oxygen atom (from the hydroxyl group) and the pyridine ring, would likely appear in the range of δ 5.5–6.5 ppm. The methylene protons at C7 would be shifted downfield by the adjacent carbonyl group.

In the ¹³C NMR spectrum, the lactone carbonyl carbon (C7) is expected to be the most downfield signal, typically in the range of δ 170–180 ppm. The C5 carbon, bonded to an oxygen atom, would also be significantly downfield (δ 90–100 ppm). The chemical shifts of the pyridine ring carbons would be consistent with those of substituted pyridines. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (H to C)
2~8.4 (d)~150C4, C3
3~7.5 (dd)~125C2, C4, C4a
4~8.2 (d)~148C2, C3, C4a
4a-~128H3, H4
5~6.0 (s)~95C4, C4a, C7a
5-OHVariable (broad s)-C5
74.8 (s)~70C5, C7a
7a-~160H5, H7
8 (C=O)-~175H7

Note: These are predicted values based on general principles and data from analogous structures. Actual experimental values may vary. d = doublet, dd = doublet of doublets, s = singlet.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound and is excellent for identifying functional groups. massbank.eu

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display several characteristic absorption bands. A strong, broad band is expected in the region of 3400–3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. youtube.com A very strong and sharp absorption band at a high wavenumber, likely around 1770–1790 cm⁻¹, would be indicative of the C=O stretch of the five-membered lactone (γ-lactone). The frequency is elevated compared to acyclic esters due to ring strain. chemicalforums.comwiley.com Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1600–1450 cm⁻¹ region. pw.edu.pl Multiple C-O stretching bands for the lactone and hydroxyl groups would be present in the fingerprint region (1300–1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which relies on changes in polarizability, is complementary to IR. researchgate.net While the polar C=O and O-H groups would give strong IR signals, the aromatic ring vibrations are often more intense in the Raman spectrum, providing confirmatory evidence for the pyridine core.

Table 2: Predicted Principal IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3300Broad, StrongO-H stretch (hydroxyl)
~3100-3000Medium-WeakAromatic C-H stretch
~2950Medium-WeakAliphatic C-H stretch
~1775Very StrongC=O stretch (γ-lactone)
~1600, ~1570, ~1470Medium-StrongC=C and C=N ring stretching (pyridine)
~1250, ~1050StrongC-O stretch (lactone, alcohol)

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net For this compound (C₇H₇NO₃), high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass.

Molecular Ion Peak: Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at an m/z value corresponding to the compound's molecular weight plus the mass of a proton. The calculated monoisotopic mass of C₇H₇NO₃ is 153.0426 Da, so the [M+H]⁺ ion would be expected at m/z 154.0504.

Fragmentation Pattern: Tandem MS (MS/MS) experiments would reveal characteristic fragmentation pathways. A common and prominent fragmentation for molecules with a hydroxyl group is the neutral loss of water (H₂O, 18 Da), which would result in a fragment ion at m/z 136.0393. juniperpublishers.comnih.gov Another expected fragmentation would be the loss of carbon monoxide (CO, 28 Da) from the lactone ring.

Table 3: Predicted High-Resolution Mass Spectrometry Data (ESI+)
IonCalculated m/zInterpretation
[M+H]⁺154.0504Protonated molecular ion
[M+Na]⁺176.0324Sodium adduct
[M-H₂O+H]⁺136.0399Fragment from loss of water

Electronic Absorption Spectroscopy (UV-Vis) and Photophysical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems and chromophores.

The furo[3,4-b]pyridinone system contains two main chromophores: the pyridine ring and the carbonyl group. The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. The pyridine ring typically exhibits strong π→π* transitions in the range of 250–270 nm. researchgate.netsielc.com The carbonyl group undergoes a weak, symmetry-forbidden n→π* transition, which may appear as a shoulder at a longer wavelength (>300 nm). The fusion of the rings and the presence of the hydroxyl substituent will modulate the exact position (λ_max) and intensity of these absorption bands. Studies on related pyridine derivatives show that the electronic properties and absorption maxima are sensitive to substitution and solvent polarity. rsc.org

No Publicly Available Research Found for "this compound"

The requested analysis, including Quantum Mechanical (QM) calculations such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), Molecular Orbital Analysis encompassing Frontier Molecular Orbital (FMO) Theory and Natural Bond Orbital (NBO) Analysis, and the Prediction and Interpretation of Spectroscopic Parameters, requires access to dedicated research that does not appear to be available in the public domain for this particular molecule.

To maintain the integrity of scientific accuracy and adhere to the strict instructions of providing only factual and researched content, no article can be produced. The creation of hypothetical data or the extrapolation of findings from structurally similar compounds would violate the core principles of this request. Should peer-reviewed research on "this compound" become publicly available, the requested article can be generated.

Computational Chemistry and Theoretical Studies on 5 Hydroxy 5h,7h Furo 3,4 B Pyridin 7 One

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricate reaction mechanisms involved in the synthesis of complex heterocyclic compounds like 5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one. While direct computational studies on the formation of this specific molecule are not extensively documented in the literature, the mechanisms for analogous furo[3,4-b]pyridin-5(7H)-ones and related structures have been explored, providing a framework for its theoretical investigation. These studies help to understand the sequence of elementary steps, identify key intermediates and transition states, and determine the factors controlling the reaction's feasibility and selectivity.

A plausible synthetic route for furo[3,4-b]pyridin-5(7H)-ones involves the reaction of a lithiated pyridine-3-carboxylate with a carbonyl compound, followed by an acid-catalyzed cyclization. researchgate.net Computational modeling can provide a step-by-step analysis of this pathway. The investigation would typically commence with the optimization of the geometries of the reactants, intermediates, transition states, and products.

The general mechanism that can be computationally explored involves several key stages:

Deprotonation and Lithiation: The initial step is the treatment of a precursor like 2-bromopyridine-3-carboxylic acid with a strong base such as butyllithium (B86547) to form a dianion, lithium 2-lithiopyridine-3-carboxylate. researchgate.net

Nucleophilic Addition: The lithiated carbon acts as a nucleophile, attacking the electrophilic carbon of a carbonyl compound (e.g., an aldehyde or ketone). This forms a lithium alkoxide intermediate.

Protonation and Cyclization (Lactonization): Subsequent treatment with acid protonates the alkoxide to form a hydroxyl group and the carboxylate to form a carboxylic acid. The intramolecular nucleophilic attack of the hydroxyl group on the activated carboxylic acid derivative leads to the formation of the five-membered lactone ring, yielding the final furo[3,4-b]pyridin-7-one structure.

Computational studies on similar ring-closing reactions have demonstrated the ability of DFT to distinguish between different potential pathways, such as stepwise versus concerted mechanisms. acs.org For the lactonization step, a theoretical study would calculate the energy barriers for the protonation events and the subsequent intramolecular cyclization. This would involve locating the transition state for the ring-closing step, which is crucial for determining the reaction rate.

The insights from such computational analyses are not purely theoretical. They can predict the most favorable reaction conditions and even suggest how to modify reactants to improve reaction yields and selectivity. For instance, DFT studies on catalyzed ring-opening reactions of cyclic carbonates have shown how a catalyst can significantly lower the activation energy by acting as a bifunctional agent (e.g., both a base and a hydrogen bond donor). rsc.org A similar approach could be used to model the acid or base catalysis in the final cyclization step to form the lactone ring of this compound.

A hypothetical reaction energy profile for the final lactonization step, as determined by DFT calculations, could be represented as follows. This table illustrates the relative energies of the key species involved in the transformation of the intermediate hydroxy-acid to the final bicyclic product.

Table 1: Hypothetical Relative Energies for the Lactonization Step Calculated at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

Species Description Relative Free Energy (kcal/mol)
INT Open-chain hydroxy-acid intermediate 0.0
TS1 Transition state for proton transfer +12.5
INT-P Protonated intermediate +5.2
TS2 Transition state for intramolecular cyclization +21.8

| PROD | this compound | -8.7 |

Furthermore, analysis of the transition state geometries provides critical information about the reaction mechanism. For example, the bond lengths and angles in the transition state for the cyclization step would confirm the concerted or stepwise nature of the bond formation.

Table 2: Key Interatomic Distances in the Hypothetical Cyclization Transition State (TS2)

Interacting Atoms Description Bond Distance (Å)
O(hydroxyl) - C(carbonyl) Forming bond 1.95

Derivatization and Advanced Synthetic Applications of the Furo 3,4 B Pyridinone Scaffold

Synthesis of Substituted 5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one Analogs

The synthesis of substituted analogs of this compound can be achieved through various synthetic strategies, primarily by introducing substituents at the 5-position. These methods often leverage the reactivity of the core structure and its precursors.

One effective method for creating 5-substituted furo[3,4-b]pyridin-5(7H)-ones is through a one-pot synthesis starting from commercially available 2-bromopyridine-3-carboxylic acid. Current time information in Oskarshamn, SE. In this approach, treatment of the starting acid with two equivalents of butyllithium (B86547) generates a lithium 2-lithiopyridine-3-carboxylate intermediate. This highly reactive species can then be reacted with a variety of carbonyl compounds (aldehydes and ketones). An acidic workup subsequently facilitates the cyclization to afford the desired 5-substituted furo[3,4-b]pyridinones in reasonable yields. Current time information in Oskarshamn, SE. This method provides a direct route to introduce a wide range of alkyl and aryl substituents at the C5 position.

Another powerful strategy for generating analogs is through multicomponent reactions (MCRs) . Three-component reactions involving an aldehyde, an amine, and an α-isocyanoacetamide derivative, known as the Ugi-Zhu reaction, have been successfully employed to construct complex heterocyclic systems derived from the furo[3,4-b]pyridinone scaffold. acs.org While this often leads to further elaborated structures like pyrrolo[3,4-b]pyridin-5-ones, the initial adducts are effectively substituted analogs of the core furo[3,4-b]pyridinone structure. Furthermore, three-component reactions of aldehydes, 5-aminopyrazoles, and tetronic acid (a related furanone) have been shown to produce fused furo[3,4-e]pyrazolo[3,4-b]pyridine-5-ones, highlighting the utility of MCRs in building substituted furo-pyridine systems. acs.org

The following table summarizes some of the synthetic approaches for generating substituted analogs:

Starting Material PrecursorReaction TypeKey ReagentsPosition of SubstitutionResulting Analog Class
2-Bromopyridine-3-carboxylic acidOne-pot lithiation and cyclizationn-Butyllithium, Carbonyl compoundC55-Alkyl/Aryl-furo[3,4-b]pyridin-7-ones
Aldehyde, Amine, IsocyanideUgi-Zhu three-component reactionYtterbium triflateMultiple positionsPolysubstituted pyrrolo[3,4-b]pyridin-5-ones
Aldehyde, 5-Aminopyrazole, Tetronic acidThree-component reactionIonic liquid or TEBACMultiple positionsFused furo[3,4-e]pyrazolo[3,4-b]pyridine-5-ones

Role as a Privileged Building Block for Complex Heterocycles

The furo[3,4-b]pyridinone framework is increasingly recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This term refers to molecular cores that are capable of providing ligands for more than one type of receptor or enzyme, often serving as a versatile template for drug discovery. The furo[3,4-b]pyridinone system, with its fused heterocyclic nature and multiple points for derivatization, fits this description well.

A prime example of its utility as a building block is in the synthesis of pyrrolo[3,4-b]pyridin-5-ones . These complex heterocycles are constructed through a cascade process that often begins with a furo[3,4-b]pyridinone precursor or is generated in situ. The Ugi-Zhu three-component reaction, for instance, can be coupled with a subsequent N-acylation/aza-Diels-Alder cycloaddition/decarboxylation/dehydration cascade to transform simpler starting materials into highly substituted pyrrolo[3,4-b]pyridin-5-ones. acs.org This transformation effectively uses the furo[3,4-b]pyridinone as a key intermediate scaffold to build a more complex, fused heterocyclic system.

The versatility of the furo[3,4-b]pyridinone scaffold is further demonstrated in its use to create even more elaborate polyheterocyclic systems. For example, a diversity-oriented synthesis strategy has been developed that uses an Ugi-Zhu reaction to form the pyrrolo[3,4-b]pyridin-5-one core, which is then subjected to "click" chemistry reactions. researchgate.net This allows for the attachment of other heterocyclic moieties, such as tetrazoles and triazines, to the core structure, creating complex molecules with multiple heterocyclic domains. researchgate.net These advanced synthetic applications underscore the importance of the furo[3,4-b]pyridinone scaffold as a foundational element for constructing novel and intricate molecular architectures.

Chemical Modifications for Structure-Activity Relationship Studies

To explore the chemical space around the furo[3,4-b]pyridinone scaffold and to conduct structure-activity relationship (SAR) studies, various chemical modifications can be systematically introduced. These modifications aim to modulate the physicochemical properties of the molecule, such as its size, shape, polarity, and hydrogen bonding capabilities, without detailing the specific biological outcomes.

Based on SAR studies of related heterocyclic systems like furopyridines and pyridinones, several key positions on the this compound scaffold are logical targets for modification. researchgate.netfrontiersin.orgnih.gov

Substitution at the C5 position: As established in the synthesis of analogs, the C5 position is readily functionalized. Introducing a range of substituents, from small alkyl groups to bulky aromatic rings, would significantly alter the steric profile of the molecule.

Modification of the C5-hydroxyl group: The hydroxyl group at the C5 position is a key functional handle. It can be a target for:

Alkylation/Arylation: Conversion of the hydroxyl group to an ether with various alkyl or aryl groups.

Esterification: Formation of esters with different carboxylic acids to introduce a variety of functional groups.

Silylation: Protection or modification of the hydroxyl group with different silyl (B83357) groups (e.g., trimethylsilyl, tert-butyldimethylsilyl) can modulate lipophilicity and stability. nih.gov

Substitution on the Pyridine (B92270) Ring: While more synthetically challenging, introducing substituents on the pyridine ring would modulate the electronic properties of the entire scaffold. Halogenation, for instance, could provide handles for further cross-coupling reactions.

Modification of the Lactone Carbonyl: The carbonyl group of the lactone is a hydrogen bond acceptor. While direct modification is less common, its electronic environment is influenced by substituents elsewhere on the ring system.

The table below outlines potential modifications for SAR studies:

Position of ModificationType of ModificationPotential Change in Property
C5Introduction of various alkyl or aryl groupsSteric bulk, Lipophilicity
C5-OHAlkylation, Esterification, SilylationHydrogen bonding capacity, Polarity, Lipophilicity
Pyridine RingHalogenation, Introduction of electron-donating/withdrawing groupsElectronic properties, pKa, Further functionalization handles

Emerging Applications in Materials Science and Organic Electronics (e.g., NLO properties)

While the primary focus of research on furo[3,4-b]pyridinone and related scaffolds has been in medicinal chemistry, their inherent structural and electronic properties suggest potential applications in the fields of materials science and organic electronics. Specifically, the class of heterocyclic compounds with "push-pull" electronic systems is of great interest for applications in nonlinear optics (NLO). researchgate.net

NLO materials are crucial for technologies like frequency shifting, optical switching, and data storage. acs.org Organic molecules with large molecular hyperpolarizability, often arising from a charge-asymmetric π-electron system, are promising candidates for these applications. acs.org A common design strategy for NLO chromophores involves connecting electron-donating and electron-accepting groups through a π-conjugated bridge.

The this compound scaffold possesses features that make it an intriguing candidate for NLO applications:

Inherent Asymmetry: The fused ring system, containing an electron-rich furan (B31954) ring and a relatively electron-deficient pyridine ring, creates an inherent electronic asymmetry.

π-Conjugation: The fused aromatic and lactone system provides a degree of π-electron delocalization.

Tunability: As discussed previously, the scaffold can be readily functionalized. Introducing strong electron-donating groups (e.g., -NH2, -OR) and electron-withdrawing groups (e.g., -NO2, -CN) at different positions on the scaffold could significantly enhance its push-pull character and, consequently, its NLO response.

Although specific NLO properties for this compound have not been extensively reported, the broader class of pyridinone and fused heterocyclic compounds is recognized for its potential in materials science. iipseries.org The development of efficient synthetic routes to 2-pyridone scaffolds, for example, is noted as important for both the pharmaceutical and material sciences industries. iipseries.org Therefore, the exploration of the NLO properties and other organic electronic applications of specifically designed furo[3,4-b]pyridinone derivatives represents a promising and emerging area of research.

Future Prospects and Uncharted Research Domains

Development of Novel and Efficient Synthetic Methodologies

The future of furo[3,4-b]pyridinone chemistry is intrinsically linked to the development of more efficient and versatile synthetic strategies. While established methods provide access to the core structure, next-generation approaches are poised to offer significant advantages in terms of yield, selectivity, and sustainability.

One promising direction lies in the expanded use of multi-component reactions (MCRs) . These reactions, which combine three or more starting materials in a single step, offer inherent atom and step economy. The development of novel MCRs, potentially catalyzed by environmentally benign catalysts like L-proline or ionic liquids, could provide rapid access to a diverse library of furo[3,4-b]pyridinone derivatives. researchgate.net For instance, a one-pot method for preparing furo[3,4-b]pyridine-5(7H)-ones from 2-bromopyridine-3-carboxylic acid and carbonyl compounds has been developed, showcasing the potential for streamlined synthesis. researchgate.net

Furthermore, the application of flow chemistry presents a significant opportunity to improve the synthesis of these heterocycles. Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields, enhanced safety for handling reactive intermediates, and facile scalability. This technology is particularly well-suited for optimizing reaction conditions and for the rapid production of compound libraries.

The advent of photoredox catalysis opens up new avenues for the construction of the furo[3,4-b]pyridinone scaffold under mild conditions. researchgate.netyoutube.comnih.govyoutube.com Visible-light-mediated reactions can enable transformations that are difficult to achieve through traditional thermal methods, potentially allowing for the use of a wider range of starting materials and the introduction of novel functional groups.

Integration of Advanced Experimental and Computational Techniques

The synergy between advanced experimental techniques and computational modeling is set to revolutionize the exploration of furo[3,4-b]pyridinone chemical space. This integrated approach will enable a more rational and efficient discovery of novel compounds with desired properties.

High-throughput screening (HTS) methodologies will be instrumental in rapidly evaluating the biological activity of large libraries of furo[3,4-b]pyridinone derivatives. nih.govrsc.orgthermofisher.com The development of robust and miniaturized assays will allow for the screening of thousands of compounds against a wide array of biological targets, accelerating the identification of promising lead molecules.

In parallel, computational chemistry will play a pivotal role in guiding the design of these libraries and in understanding the structure-activity relationships (SAR) of hit compounds. nih.govmdpi.com Techniques such as molecular docking and in silico screening can be employed to predict the binding affinity of furo[3,4-b]pyridinone derivatives to specific protein targets. mdpi.comnih.govnih.govnih.gov Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of the furo[3,4-b]pyridinone core, aiding in the prediction of metabolic stability and the design of compounds with improved pharmacokinetic profiles.

Exploration of New Chemical Transformations for Furo[3,4-b]pyridinone Systems

Beyond the initial synthesis of the core scaffold, the exploration of new chemical transformations is crucial for the diversification of furo[3,4-b]pyridinone derivatives. This will enable the fine-tuning of their physicochemical and biological properties.

A key area of focus will be the late-stage functionalization of the furo[3,4-b]pyridinone nucleus. nih.gov This strategy involves the introduction of new functional groups at a late stage in the synthetic sequence, allowing for the rapid generation of a wide range of analogs from a common intermediate. Techniques such as C-H activation and cross-coupling reactions will be pivotal in achieving this. For related furo[2,3-b]pyridines, a concise 4-step synthesis has been developed to produce a core with handles for chemoselective cross-coupling reactions, demonstrating the feasibility of this approach. nih.gov

The investigation of recyclization reactions of the furo[3,4-b]pyridinone system could lead to the discovery of entirely new heterocyclic scaffolds. beilstein-journals.org By treating the core with different reagents, it may be possible to induce ring-opening and subsequent ring-closing events to generate novel and structurally complex molecules with unique properties.

Design of Innovative Furo[3,4-b]pyridinone-Based Scaffolds for Chemical Innovation

The inherent structural features of the furo[3,4-b]pyridinone scaffold make it an attractive starting point for the design of innovative molecular architectures with diverse applications, particularly in medicinal chemistry. nih.gov

One exciting avenue is the development of furo[3,4-b]pyridinone-based PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The furo[3,4-b]pyridinone core could serve as a novel scaffold for linking a target-binding ligand to an E3 ligase-recruiting moiety. A recent study has shown the potential of a sulfonyl pyridone probe in the design of covalent PROTACs, highlighting the relevance of pyridone-containing structures in this field. rsc.org

The design of covalent inhibitors based on the furo[3,4-b]pyridinone scaffold is another promising area. By incorporating a reactive electrophilic group, these compounds can form a covalent bond with a specific amino acid residue in the target protein, leading to potent and prolonged inhibition.

Furthermore, the furo[3,4-b]pyridinone core can be utilized in fragment-based drug discovery (FBDD) . researchgate.net Small, low-complexity fragments containing the furo[3,4-b]pyridinone motif can be screened for binding to a target protein. Hits can then be elaborated and optimized to generate potent and selective lead compounds. The pyridone moiety itself is considered a privileged fragment in drug design due to its favorable physicochemical properties. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.